molecular formula C16H19NO5 B14205590 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester CAS No. 827024-90-8

1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester

Cat. No.: B14205590
CAS No.: 827024-90-8
M. Wt: 305.32 g/mol
InChI Key: FKTZAFXFJJUZPQ-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin class. This compound is characterized by the presence of an indole ring system substituted with an acetic acid moiety, an acetyl group, and two methoxy groups. It plays a significant role in regulating plant growth and development, including cell elongation and division .

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester typically involves several steps. One common synthetic route includes the reaction of indole derivatives with acetic anhydride and methanol under acidic conditions to introduce the acetyl and methoxy groups. The ethyl esterification can be achieved by reacting the intermediate product with ethanol in the presence of a suitable catalyst .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted indole compounds .

Scientific Research Applications

1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its role in plant growth regulation and its potential use in enhancing crop yields.

    Medicine: Indole derivatives have shown promise in the treatment of cancer, microbial infections, and other diseases. This compound is investigated for its potential therapeutic applications.

    Industry: It is used in the production of plant growth regulators and other agricultural chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. As a plant hormone, it binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes. This leads to effects such as cell elongation, division, and differentiation .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-acetyl-4,6-dimethoxy-, ethyl ester can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

827024-90-8

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 2-(1-acetyl-4,6-dimethoxyindol-3-yl)acetate

InChI

InChI=1S/C16H19NO5/c1-5-22-15(19)6-11-9-17(10(2)18)13-7-12(20-3)8-14(21-4)16(11)13/h7-9H,5-6H2,1-4H3

InChI Key

FKTZAFXFJJUZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C

Origin of Product

United States

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